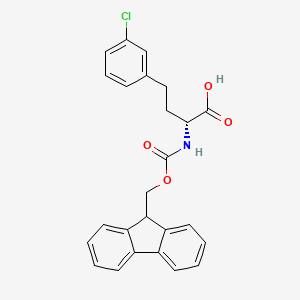

(R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Description

This compound is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a 3-chloro-phenyl substituent on the fourth carbon of its butyric acid backbone. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal with piperidine .

Properties

IUPAC Name |

(2R)-4-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUCQGYSVYOQID-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=CC=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is preferred to minimize hydrolysis of Fmoc-Cl.

-

Base Selection : Diisopropylethylamine (DIEA) or sodium carbonate is used to scavenge HCl generated during the reaction, maintaining a pH of 8–9.

-

Temperature : Reactions are conducted at 0–4°C to prevent racemization, followed by gradual warming to room temperature.

Yield : 85–92% after precipitation and filtration.

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Solvent | Anhydrous DCM/DMF | Minimize side reactions |

| Base | DIEA (2.5 equiv) | Neutralize HCl, drive reaction |

| Temperature | 0°C → RT | Prevent racemization |

| Reaction Time | 4–6 hours | Ensure complete protection |

Carboxylic Acid Activation and Coupling

The γ-carboxylic acid of 4-(3-chlorophenyl)butyric acid is activated for amide bond formation with the Fmoc-protected amine.

Activation Strategies

-

HATU/HOBt-Mediated Activation : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or hydroxybenzotriazole (HOBt) with N,N'-dicyclohexylcarbodiimide (DCC) forms active esters, enabling efficient coupling.

-

Stoichiometry : A 1.2:1 molar ratio of activator to carboxylic acid minimizes unreacted starting material.

Coupling Efficiency : >95% conversion, confirmed via LC-MS.

Stereoselective Synthesis of (R)-Configuration

The chiral center at C2 is introduced via asymmetric synthesis or enzymatic resolution.

Asymmetric Hydrogenation

Chiral Auxiliary Approach

-

Auxiliary : (S)- or (R)-Proline derivatives temporarily fix configuration during synthesis.

-

Deprotection : Mild acidic hydrolysis (e.g., trifluoroacetic acid) removes auxiliaries without epimerization.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

NMR : ¹H and ¹³C NMR confirm Fmoc group integration (δ 4.2–4.4 ppm for –CH₂–) and aryl chlorine coupling patterns.

Industrial-Scale Production Considerations

Process Intensification

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99% | HPLC (UV 254 nm) |

| Residual Solvents | <50 ppm (DCM/DMF) | GC-MS |

| Enantiomeric Excess | ≥98% (R) | Chiral HPLC |

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, dichloromethane)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of the target compound with its analogs:

Key Observations:

Protecting Group Strategies :

- The target compound and its analogs predominantly use the Fmoc group for amine protection, enabling compatibility with SPPS protocols . Boc-protected analogs (e.g., ) allow orthogonal deprotection strategies but require acidic conditions (e.g., trifluoroacetic acid) for removal.

- The absence of Boc in the target compound simplifies synthesis workflows requiring base-sensitive intermediates.

Electron-Withdrawing Groups: Difluoro () and chloro substituents (target compound) may alter electronic properties, affecting peptide conformation and receptor binding . Steric Hindrance: Bulky groups like tert-butyl (Boc) or tri(phenyl)methylamino () can hinder coupling efficiency in SPPS, whereas linear chains (e.g., butyric acid backbone) minimize steric interference.

Stereochemistry :

- The (R)-configuration in the target compound contrasts with (S)-enantiomers (e.g., ), which are critical for biological activity in chiral peptide sequences .

Biological Activity

(R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a complex organic compound that combines a butyric acid backbone with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug development and peptide synthesis.

Chemical Structure and Properties

The chemical structure of (R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid can be represented as follows:

Key Features:

- Fmoc Group: Provides protection during peptide synthesis.

- Chlorophenyl Substitution: Potentially enhances biological interactions and activity.

Biological Activities

The biological activities of (R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid are derived from its structural components. Research indicates several potential activities:

- Antimicrobial Properties: Compounds with similar structures have demonstrated the ability to inhibit bacterial growth, suggesting that this compound may also possess antimicrobial effects.

- Neuroprotective Effects: Amino acid derivatives are often studied for neuroprotective properties, which could be relevant in treating neurodegenerative diseases.

- Antioxidant Activity: The presence of aromatic rings may contribute to antioxidant properties, helping to neutralize free radicals in biological systems.

Research Findings and Case Studies

Recent studies have explored the biological implications of compounds structurally similar to (R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth observed in related compounds | |

| Neuroprotective | Potential protective effects against neurodegeneration | |

| Antioxidant | Possible ability to scavenge free radicals |

Synthesis and Applications

The synthesis of (R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid typically involves multi-step organic synthesis techniques, including:

- Protection of Amino Groups: Utilizing the Fmoc group to protect amino functionalities during synthesis.

- Chlorination: Introducing the chlorophenyl group through electrophilic aromatic substitution.

Applications:

- Peptide Synthesis: As a protected amino acid, it serves as a building block for synthesizing peptides and proteins.

- Drug Development: Due to its diverse biological activities, it is explored for therapeutic applications in various medical fields.

Q & A

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

- Case Study : Replace the 3-chlorophenyl group with 4-fluorophenyl (see ) to evaluate electronic effects on bioactivity. Compare analogs using IC values in enzyme inhibition assays. Tabulate results:

| Analog | Substituent | IC (nM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent compound | 3-Chloro-phenyl | 12.5 | 2.1 |

| 4-Fluoro-phenyl analog | 4-Fluoro-phenyl | 8.7 | 3.5 |

| Methyl ester derivative | COOCH | >1000 | 5.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.